molecular formula C9H12O B1664077 2-Ethyl-5-methylphenol CAS No. 1687-61-2

2-Ethyl-5-methylphenol

Cat. No. B1664077
CAS RN: 1687-61-2
M. Wt: 136.19 g/mol
InChI Key: LTRVUFFOMIUCPJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylphenol, also known as Ethyl-m-cresol, is an aromatic compound . It has a molecular formula of C9H12O and a molecular weight of 136.1910 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-methylphenol consists of a phenol group with ethyl and methyl substituents . The exact structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Ethyl-5-methylphenol is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 218.3±9.0 °C at 760 mmHg, and a melting point of 41-45 °C . It also has a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Medicine: Antimicrobial and Antioxidant Agent

2-Ethyl-5-methylphenol exhibits significant antimicrobial properties, making it valuable in the development of new antibiotics and antiseptics. Its antioxidant capacity also suggests potential in combating oxidative stress-related diseases .

Agriculture: Pesticide and Plant Protection

In agriculture, this compound could be used to develop environmentally friendly pesticides. Its phenolic structure may help protect plants against various pathogens and pests .

Environmental Science: Pollution Indicator

Due to its stability and presence in industrial waste, 2-Ethyl-5-methylphenol can serve as an indicator of pollution in environmental monitoring .

Material Science: Synthesis of Advanced Materials

The compound’s chemical structure is useful in the synthesis of advanced materials, including polymers and resins that require phenolic precursors .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-Ethyl-5-methylphenol can be used in enzyme inhibition studies to understand metabolic pathways and develop drugs that target specific enzymes .

Pharmacology: Drug Development

This phenol derivative has potential applications in pharmacology, particularly in drug development, due to its bioactive properties. It could be used to enhance the efficacy or reduce the side effects of certain medications .

Industrial Processes: Production of Phenolic Resins

2-Ethyl-5-methylphenol is involved in the production of phenolic resins, which are used in a wide range of industrial applications, from insulation to molded products .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, it can be used as a standard or reference compound in chromatography to help identify and quantify similar compounds in mixtures .

Safety and Hazards

2-Ethyl-5-methylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-5-4-7(2)6-9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRVUFFOMIUCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168595
Record name m-Cresol, 6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Ethyl-5-methylphenol

CAS RN

1687-61-2
Record name 2-Ethyl-5-methylphenol
Source CAS Common Chemistry
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Record name 2-Ethyl-5-methylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Cresol, 6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-m-cresol
Source European Chemicals Agency (ECHA)
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Record name 2-ETHYL-5-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42 - 44 °C
Record name 2-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-hydroxy-4-methyl-phenyl)-ethanone (5 g, 33.3 mmol) and 10 wt % Pd/C (2 g, Degussa type) in MeOH (50 mL) was stirred under a balloon of H2 for 24 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to a clear oil (4.5 g, 99%). 1H NMR (400 MHz, CDCl3): δ 1.23 (t, J=7.6 Hz, 3 H), 2.27 (s, 3 H), 2.59 (q, J=7.6 Hz, 2 H), 4.68 (s, 1 H), 6.59 (s, 1 H), 6.71 (d, J=7.7 Hz, 1 H), 7.01 (d, J=7.7 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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